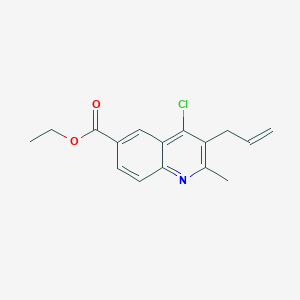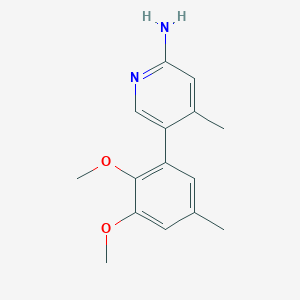![molecular formula C18H24N2O2 B5685429 2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol](/img/structure/B5685429.png)
2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMQ, and it is a quinoline derivative. MMQ has been studied extensively for its ability to modulate certain biochemical and physiological processes in the body.
作用機序
The mechanism of action of MMQ is not fully understood, but it is believed to involve the modulation of certain ion channels and enzymes in the body. Specifically, MMQ has been shown to inhibit the activity of the TRPV1 ion channel and acetylcholinesterase enzyme. This leads to a decrease in the activity of these molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
MMQ has been shown to have a variety of biochemical and physiological effects on the body. For example, it has been shown to decrease the activity of the TRPV1 ion channel, which can lead to a decrease in pain sensation. MMQ has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can have a variety of effects on cognitive function and memory.
実験室実験の利点と制限
One advantage of using MMQ in lab experiments is that it has been shown to be relatively safe and non-toxic. This makes it a good candidate for use in animal studies and potentially in human clinical trials. However, one limitation of using MMQ is that its mechanism of action is not fully understood. This can make it difficult to design experiments to study its effects on the body.
将来の方向性
There are several future directions for research on MMQ. One area of research could focus on developing new pain medications based on MMQ's ability to inhibit the TRPV1 ion channel. Another area of research could focus on developing new treatments for Alzheimer's disease based on MMQ's ability to inhibit acetylcholinesterase. Additionally, more research is needed to fully understand the mechanism of action of MMQ and its effects on the body.
合成法
The synthesis of MMQ involves the reaction of 6-methylquinolin-4-ol with 3-(methoxymethyl)piperidine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography. The yield of MMQ can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学的研究の応用
MMQ has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to modulate the activity of certain ion channels in the body. Specifically, MMQ has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in the sensation of pain. This makes MMQ a promising candidate for the development of new pain medications.
Another area of research has focused on MMQ's ability to modulate the activity of certain enzymes in the body. For example, MMQ has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes MMQ a potential candidate for the development of new treatments for Alzheimer's disease.
特性
IUPAC Name |
2-[[3-(methoxymethyl)piperidin-1-yl]methyl]-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-5-6-17-16(8-13)18(21)9-15(19-17)11-20-7-3-4-14(10-20)12-22-2/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKHEXDMXPSZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CN3CCCC(C3)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Methoxymethyl)piperidin-1-YL]methyl}-6-methylquinolin-4-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)

![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5685378.png)

![ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5685397.png)
![3,5-dimethyl-7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5685405.png)
![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5685411.png)

![N-[(8-methoxyquinolin-5-yl)methyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5685425.png)
![(3S*,4S*)-1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5685434.png)

